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Compound of Interest

Compound Name: BMS 214428
CAS No.: 216508-01-9
Cat. No.: B606223

Get Quote

Executive Summary & Mechanism of Action

BMS-214428 is a potent, selective, and orally active antagonist of the Neuropeptide Y (NPY)
Y5 receptor. NPY is one of the most potent orexigenic (appetite-stimulating) peptides in the
central nervous system.[1] The Y5 receptor subtype, primarily located in the hypothalamus, is a
critical mediator of NPY-induced feeding and energy storage.[2]

Therapeutic Hypothesis: Blockade of the Y5 receptor by BMS-214428 prevents the binding of
endogenous NPY, theoretically reducing hyperphagia (overeating) and promoting weight loss,
particularly in Diet-Induced Obese (DIO) models where NPY signaling is dysregulated.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competitive inhibition mechanism of BMS-214428 within

the hypothalamic signaling cascade.
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Figure 1: Mechanism of Action. BMS-214428 competes with NPY for the Y5 receptor, blocking
the downstream orexigenic signaling cascade.

Formulation & Chemical Handling

Critical Note: NPY Y5 antagonists are typically lipophilic small molecules. Proper vehicle
selection is paramount to ensure bioavailability and avoid "false negatives" due to poor
absorption.

Vehicle Preparation

For oral gavage (PO) administration in rodents, a suspension vehicle is recommended over
pure solution to maximize tolerability at high doses.
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 Recommended Vehicle: 0.5% Methylcellulose (MC) in water OR 0.5%
Carboxymethylcellulose (CMC) + 0.1% Tween 80.

 Alternative (for lower doses/IP): 10% DMSO / 10% Cremophor EL / 80% Saline (Use with
caution due to vehicle-induced weight loss).

Preparation Protocol:

e Weigh the required amount of BMS-214428 powder.

e Add a small volume of Tween 80 (if using) and triturate to form a smooth paste.
o Gradually add the 0.5% Methylcellulose solution while vortexing or sonicating.
e Sonication: Sonicate for 10—20 minutes to ensure a uniform suspension.

o Stability: Prepare fresh daily. If storage is required, keep at 4°C and re-suspend thoroughly
before dosing.

Experimental Dosage Guidelines

Based on the pharmacokinetic (PK) profiles of the BMS Y5 antagonist class (e.g., BMS-
193885, L-152,804), high systemic exposure is required to achieve sufficient receptor
occupancy in the brain (Central Nervous System).
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Parameter Recommended Range Rationale

Preferred for chronic obesity

Route Oral Gavage (PO) ] o o
studies; mimics clinical route.
Establishes threshold for
Low Dose 10 mg/kg
receptor occupancy (~50%).
Standard efficacy dose;
Mid Dose 30 mg/kg typically achieves >80%
receptor occupancy.
) Maximizes brain penetration;
High Dose 100 mg/kg o
assesses off-target toxicity.
) Standard volume for mice
Dosing Volume 10 mL/kg
(e.g., 0.3 mL for a 30g mouse).
) Administer 1 hour prior to the
Frequency QD (Once Daily)

onset of the dark phase.

In Vivo Protocols[3]
Protocol A: Acute Food Intake (Fast-Refed Model)

Objective: To determine the immediate anorectic efficacy of a single dose.

Subject Stratification: Use Diet-Induced Obese (DIO) C57BL/6J mice (fed 60% kcal fat diet for
>12 weeks). Lean mice often show negligible response to Y5 antagonists due to low baseline
NPY drive.

o Acclimatization: Handle mice daily for 3 days prior to the experiment to reduce stress-
induced anorexia.

o Fasting: Fast mice for 18-24 hours (water ad libitum).

e Dosing: Administer Vehicle or BMS-214428 (10, 30, 100 mg/kg PO) 1 hour before presenting
food.

o Measurement: Return pre-weighed food pellets to the hopper.
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» Data Collection: Weigh remaining food at 1, 2, 4, 6, and 24 hours post-presentation.

o Note: Account for spillage carefully.

Protocol B: Chronic Weight Loss (DIO Model)

Objective: To assess sustained weight loss and metabolic improvement over 2—4 weeks.

Experimental Workflow (DOT Visualization)
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Figure 2: Chronic Efficacy Workflow. Critical path from obesity induction to tissue analysis.
Detailed Steps:

 Induction: Feed C57BL/6J mice a High-Fat Diet (60% kcal fat) starting at 6 weeks of age for
12-16 weeks until mean body weight >40g.

« Stratification: Randomize mice into groups (n=10/group) such that mean body weight and
variance are identical across groups.

e Dosing:

o Time: Dose QD at 17:00 (assuming 18:00 lights off). NPY levels peak at the onset of the
dark phase.

o Duration: 28 Days.
e Monitoring:
o Daily: Body weight and Food Intake.

o Weekly: Body Composition (MRI/EchoMRI) to ensure weight loss is fat mass, not lean

mass.
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e Endpoint Analysis:
o Collect plasma for Insulin, Leptin, and Glucose analysis.

o Weigh fat pads (epididymal, inguinal, retroperitoneal).

Data Analysis & Interpretation
Expected Outcomes|[3][4][5]

o Acute: Significant reduction in food intake (20—40%) primarily in the first 4—6 hours post-
dosing.

o Chronic: Dose-dependent weight loss (5—15% vs vehicle) driven by reduced caloric intake.

» Metabolic: Improvement in insulin sensitivity and reduction in plasma leptin levels
commensurate with fat mass loss.

Statistical Methods

e Food Intake: Two-way ANOVA (Treatment x Time) with Bonferroni post-hoc test.
e Body Weight: Repeated Measures ANOVA.

e Endpoint Tissues: One-way ANOVA.

Troubleshooting (Expert Insights)

o Lack of Efficacy? Check the model. Y5 antagonists are often ineffective in lean mice or mc4r
knockouts. The pathway requires a high NPY drive (starvation or DIO state) to demonstrate
antagonism.

e Sedation? Perform a Rotarod test. Some CNS-penetrant compounds cause sedation, which
mimics "anorexia.” This is a false positive.

o Conditioned Taste Aversion (CTA): Run a saccharin preference test to ensure the weight loss
isn't due to malaise/toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pnas.org [pnas.org]
2. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]

3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Note: Experimental Evaluation of BMS-
214428 in Rodent Obesity Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606223/docs#application-note-experimental-
evaluation-of-bms-214428-in-rodent-obesity-models]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.pnas.org/doi/10.1073/pnas.0510320103
https://pubmed.ncbi.nlm.nih.gov/17979781/
https://www.benchchem.com/product/b606223?utm_src=pdf-custom-synthesis#bc-rfq
https://www.pnas.org/doi/10.1073/pnas.0510320103
https://synapse.patsnap.com/article/what-are-npy5r-antagonists-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/17979781/
https://pubmed.ncbi.nlm.nih.gov/17979781/
https://www.benchchem.com/product/b606223/docs#application-note-experimental-evaluation-of-bms-214428-in-rodent-obesity-models
https://www.benchchem.com/product/b606223/docs#application-note-experimental-evaluation-of-bms-214428-in-rodent-obesity-models
https://www.benchchem.com/product/b606223/docs#application-note-experimental-evaluation-of-bms-214428-in-rodent-obesity-models
https://www.benchchem.com/product/b606223/docs#application-note-experimental-evaluation-of-bms-214428-in-rodent-obesity-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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